![molecular formula C26H19NO8 B2699785 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate CAS No. 610753-49-6](/img/no-structure.png)

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

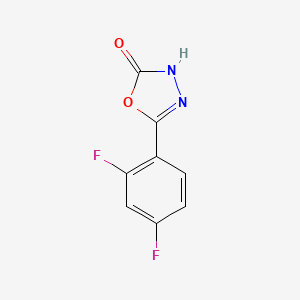

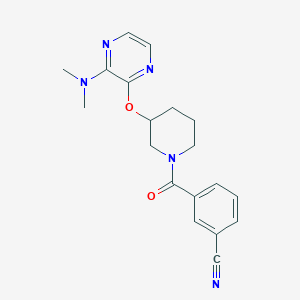

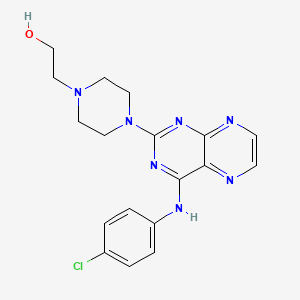

The compound “3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate” is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin subunit , which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). This subunit has been studied for its anti-inflammatory properties . The compound also contains a chromen-7-yl group, which is a common structure in many natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the 2,3-dihydrobenzo[b][1,4]dioxin ring and the chromen-7-yl ring. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The 2,3-dihydrobenzo[b][1,4]dioxin ring and the chromen-7-yl ring would likely contribute significantly to the overall shape and properties of the molecule .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents present. The presence of the 2,3-dihydrobenzo[b][1,4]dioxin ring and the chromen-7-yl ring could potentially make this compound reactive towards certain reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the 2,3-dihydrobenzo[b][1,4]dioxin ring and the chromen-7-yl ring. These groups could potentially influence properties such as solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The compound has been utilized in the synthesis and structural characterization of various chemical entities. For instance, Ahn et al. (2020) synthesized and structurally characterized a similar isoflavone compound, elucidating its crystal structure and conducting density functional theory (DFT) calculations (Ahn et al., 2020). Similarly, Sonar et al. (2007) reported on the crystal structure of a related compound, providing insights into its molecular configuration and intermolecular hydrogen bonding (Sonar et al., 2007).

Chemical Reactions and Synthesis Techniques

This compound is involved in various chemical reactions and synthesis techniques. For example, Esmaeilpour et al. (2015) described a one-pot synthesis method involving related chromene derivatives, highlighting the efficiency of the process (Esmaeilpour et al., 2015). Jiang et al. (2017) discussed the synthesis of benzo[d]chromeno[3′,4′:3,4]pyrrolo[2,1-b]thiazoles, a process in which similar chromenes play a critical role (Jiang et al., 2017).

Antioxidant and Anticancer Properties

Some studies have explored the antioxidant and anticancer properties of compounds related to 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate. Abd-Almonuim et al. (2020) investigated the antioxidant activity of a coumarin substituted heterocyclic compound, indicating potential therapeutic applications (Abd-Almonuim et al., 2020).

Electrochemical Applications

There is also research into the electrochemical applications of related compounds. Pariente et al. (1996) studied the electrocatalytic activity of dihydroxybenzaldehydes and analogs, which is relevant to the electrochemistry of similar chromene-based compounds (Pariente et al., 1996).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-ol, which is synthesized from 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid and ethyl 4-hydroxy-6-methyl-2H-pyran-2-one. The second intermediate is 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate, which is synthesized from 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-ol and 4-nitrobenzoyl chloride.", "Starting Materials": [ "2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid", "ethyl 4-hydroxy-6-methyl-2H-pyran-2-one", "3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-ol", "4-nitrobenzoyl chloride" ], "Reaction": [ "Synthesis of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-ol:", "- 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid is reacted with thionyl chloride to form 2,3-dihydrobenzo[b][1,4]dioxin-6-yl chloride.", "- 2,3-dihydrobenzo[b][1,4]dioxin-6-yl chloride is then reacted with ethyl 4-hydroxy-6-methyl-2H-pyran-2-one in the presence of a base such as triethylamine to form 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-ol.", "Synthesis of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate:", "- 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-ol is reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate." ] } | |

CAS-Nummer |

610753-49-6 |

Molekularformel |

C26H19NO8 |

Molekulargewicht |

473.437 |

IUPAC-Name |

[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl] 4-nitrobenzoate |

InChI |

InChI=1S/C26H19NO8/c1-2-15-11-19-23(13-22(15)35-26(29)16-3-6-18(7-4-16)27(30)31)34-14-20(25(19)28)17-5-8-21-24(12-17)33-10-9-32-21/h3-8,11-14H,2,9-10H2,1H3 |

InChI-Schlüssel |

CUFZYZRIHCCTGT-UHFFFAOYSA-N |

SMILES |

CCC1=CC2=C(C=C1OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC=C(C2=O)C4=CC5=C(C=C4)OCCO5 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide](/img/structure/B2699715.png)

![3-amino-2-(4-chlorobenzoyl)-6-methyl-N-phenyl-4-(thiophen-2-yl)thieno[2,3-b]pyridine-5-carboxamide](/img/structure/B2699717.png)

![6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B2699720.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2699721.png)